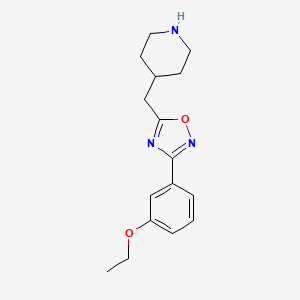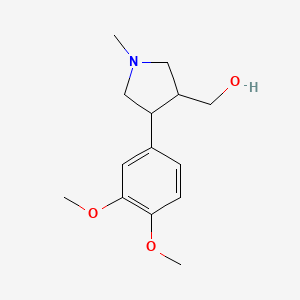
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
The synthesis of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to yield the final compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Análisis De Reacciones Químicas
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules .
Comparación Con Compuestos Similares
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
This compound stands out due to its unique combination of the cyclopropylmethyl and piperidine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2-[3-(cyclopropylmethylamino)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2 |
Clave InChI |
OLHCOWIAUDXLKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCO)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
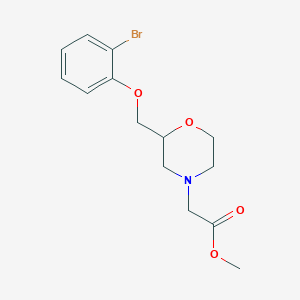
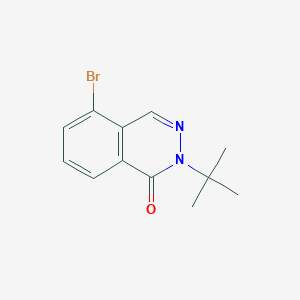
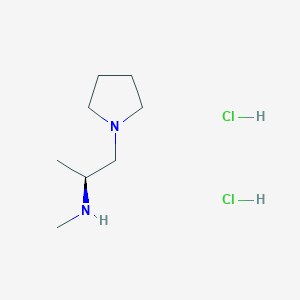
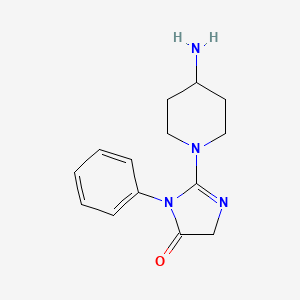
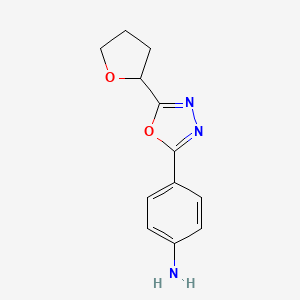
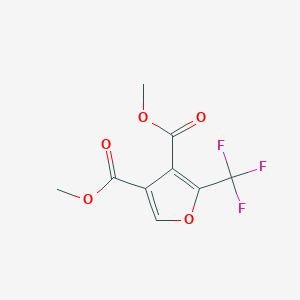

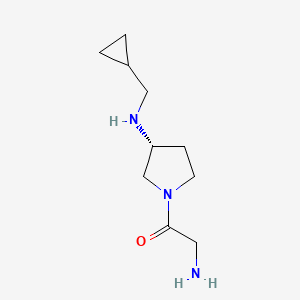
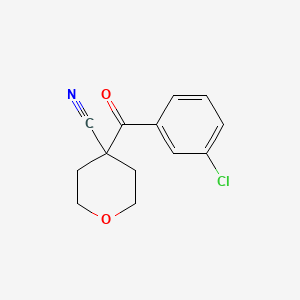
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
